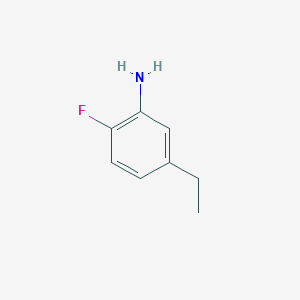

5-Ethyl-2-fluoroaniline

Description

BenchChem offers high-quality 5-Ethyl-2-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAQFCOXWCJXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442640 | |

| Record name | 2-fluoro-5-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-89-7 | |

| Record name | 2-fluoro-5-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethyl-2-fluoroaniline CAS number and properties

Physicochemical Profile and Synthetic Utility[1]

Executive Summary

5-Ethyl-2-fluoroaniline (CAS: 1583-89-7 ) is a specialized disubstituted aniline derivative serving as a critical scaffold in medicinal chemistry and agrochemical synthesis.[1][2] Distinguished by the orthogonal electronic effects of its substituents—the electron-withdrawing fluorine atom at the ortho position and the electron-donating ethyl group at the meta position (relative to the amine)—this compound offers unique reactivity patterns for electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. It is a key intermediate in the development of antitubercular agents, kinase inhibitors, and advanced heterocyclic building blocks.

Identity & Physicochemical Characterization[1][4]

This compound is defined by the presence of a primary amine, a fluorine atom, and an ethyl chain on a benzene core. The specific regiochemistry (5-ethyl vs. 2-fluoro) dictates its steric and electronic profile, making it distinct from its isomer, 2-ethyl-5-fluoroaniline.

| Property | Specification |

| IUPAC Name | 5-Ethyl-2-fluoroaniline |

| CAS Number | 1583-89-7 |

| Synonyms | 3-Amino-4-fluoroethylbenzene; Benzenamine, 5-ethyl-2-fluoro- |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| SMILES | CCC1=CC(=C(C=C1)F)N |

| InChI Key | CJAQFCOXWCJXNE-UHFFFAOYSA-N |

Physical Properties (Experimental & Predicted)

-

Physical State: Clear to pale yellow liquid or low-melting solid (dependent on purity).

-

Boiling Point: ~215–225°C (Predicted at 760 mmHg); typically distilled under reduced pressure (e.g., 95–100°C at 10 mmHg).

-

Density: ~1.09 g/cm³ (Predicted).

-

pKa (Conjugate Acid): ~3.8–4.0. The ortho-fluorine atom lowers the basicity of the aniline (compared to aniline pKa ~4.6) via inductive withdrawal, while the meta-ethyl group provides slight stabilization.

-

Solubility: Soluble in organic solvents (DCM, ethyl acetate, methanol); sparingly soluble in water.

Synthetic Pathways[1]

The synthesis of 5-ethyl-2-fluoroaniline requires careful regiochemical control to avoid the formation of the 4-ethyl-2-fluoro isomer. Two primary routes are established: the Acetophenone Reduction Route (High Specificity) and the Direct Nitration Route (Industrial/Lower Specificity).

Route A: Reduction of 5-Acetyl-2-fluoroaniline (High Fidelity)

This pathway ensures correct substituent placement by locking the carbon skeleton before the final reduction.

-

Starting Material: 1-(3-Amino-4-fluorophenyl)ethanone (CAS 2002-82-6).[3]

-

Transformation: Reduction of the carbonyl group to a methylene group.

-

Methodology:

-

Wolff-Kishner Reduction: Treatment with hydrazine hydrate (

) and strong base (KOH) in high-boiling solvent (ethylene glycol). -

Catalytic Hydrogenation: Pd/C catalyzed hydrogenation can be used if conditions are tuned to reduce the ketone without dehalogenating the aryl fluoride.

-

Route B: Nitration of 1-Ethyl-4-fluorobenzene

Direct nitration is shorter but suffers from regioselectivity issues due to competing directing effects.

-

Substrate: 1-Ethyl-4-fluorobenzene.[4]

-

Reagents:

. -

Challenge: The ethyl group is an ortho/para activator, while fluorine is an ortho/para director (but deactivating). Nitration typically favors the position ortho to the alkyl group (yielding the 2-ethyl-5-fluoro isomer). Isolation of the target 5-ethyl-2-fluoro isomer requires rigorous fractional distillation.

Figure 1: Synthetic retrosynthesis comparing the high-fidelity acetophenone reduction route against the direct nitration approach.

Reactivity & Functionalization[5]

5-Ethyl-2-fluoroaniline serves as a versatile nucleophile and scaffold. Its reactivity is governed by the steric hindrance of the ortho-fluorine and the electronic donation of the ethyl group.

3.1 Electrophilic Aromatic Substitution (EAS)

The amino group is the strongest activator. Incoming electrophiles (halogens, nitro groups) will be directed para to the amino group (Position 4) or ortho to the amino group (Position 6).

-

Position 4: Sterically accessible and activated by the amine.

-

Position 6: Sterically crowded by the ethyl group (at position 5).[5]

-

Result: Substitution predominantly occurs at Position 4 .

3.2 Heterocycle Formation

The ortho-fluoroaniline motif is a classic precursor for benzoxazoles and benzimidazoles.

-

Cyclization: Reaction with carboxylic acids or aldehydes, followed by intramolecular nucleophilic aromatic substitution (

) displacing the fluorine, yields 5-ethyl-benzoxazoles.

3.3 Sandmeyer & Diazotization

The primary amine can be converted to a diazonium salt (

-

Aryl Chlorides/Bromides: Via Cu(I) salts.

-

Phenols: Via hydrolysis.

-

Biaryls: Via Suzuki-Miyaura coupling (using the diazonium or derived halide).

Applications in Drug Development[5]

The 5-ethyl-2-fluoroaniline scaffold is increasingly utilized in "Fragment-Based Drug Discovery" (FBDD).

-

Kinase Inhibitors: The aniline nitrogen often forms a critical hydrogen bond with the hinge region of kinase enzymes (e.g., VEGFR, EGFR). The fluorine atom modulates pKa and metabolic stability (blocking oxidation at the ring), while the ethyl group fills hydrophobic pockets.

-

Antitubercular Agents: Derivatives of this aniline, particularly fused heterobicyclic compounds (e.g., imidazo[2,1-b]oxazines), have shown bactericidal activity against Mycobacterium tuberculosis.[6] The ethyl group provides necessary lipophilicity for cell wall penetration.

-

Metabolic Stability: The fluorine at position 2 blocks metabolic hydroxylation at that site and electronically deactivates the ring slightly, potentially extending the half-life of the drug candidate.

Safety & Handling Protocol

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended due to aniline permeability), safety goggles, and lab coat.

-

Storage: Store under inert atmosphere (Nitrogen or Argon) in a cool, dark place. Anilines are prone to oxidation (darkening) upon air exposure.

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; anilines are toxic to aquatic life.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10630567, 5-Ethyl-2-fluoroaniline. Retrieved from [Link]

-

GlobalChemMall. 1-(3-amino-4-fluorophenyl)ethanone Properties and Downstream Products. Retrieved from [Link]

- Google Patents (2016).WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis. (Demonstrates synthesis of chloro-analogues and utility of the scaffold).

Sources

- 1. 129373-04-2|4-(tert-Butyl)-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 2. 1583-89-7|5-Ethyl-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 3. m.globalchemmall.com [m.globalchemmall.com]

- 4. 1-Ethyl-4-fluorobenzene | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis - Google Patents [patents.google.com]

- 6. WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis - Google Patents [patents.google.com]

Synthesis of 5-Ethyl-2-fluoroaniline from 2-fluoro-5-ethylnitrobenzene

The following technical guide details the synthesis of 5-Ethyl-2-fluoroaniline from 2-fluoro-5-ethylnitrobenzene . This document is structured for application scientists and process chemists, focusing on chemo-selectivity, process safety, and scalability.

Executive Summary & Strategic Analysis

Target Molecule: 5-Ethyl-2-fluoroaniline (CAS: 1583-89-7) Starting Material: 2-Fluoro-5-ethylnitrobenzene Reaction Type: Chemo-selective Nitro Reduction

The transformation of 2-fluoro-5-ethylnitrobenzene to 5-ethyl-2-fluoroaniline requires the reduction of a nitro group (

Critical Process Parameters (CPPs)

-

Chemo-selectivity (Defluorination Risk): While the Carbon-Fluorine (C-F) bond is thermodynamically stronger (

) than C-Cl or C-Br bonds, catalytic hydrogenation over highly active Palladium (Pd) surfaces can induce hydrodefluorination, particularly at elevated temperatures ( -

Exotherm Management: Nitro reductions are highly exothermic (

). Uncontrolled heat release can lead to thermal runaways or promote side reactions (e.g., condensation to azo/azoxy species). -

Impurity Profile: Incomplete reduction leads to hydroxylamine intermediates (

), which are potential genotoxic impurities (PGIs) and must be strictly controlled to

Reaction Pathway & Logic

The following diagram illustrates the reaction pathway, highlighting the desired route versus the critical hydrodefluorination side reaction that must be avoided.

Figure 1: Reaction pathway illustrating the stepwise reduction and the risk of hydrodefluorination.[1]

Method A: Catalytic Hydrogenation (Scalable/Green)

Best for: Large-scale production, clean workup, high throughput. Catalyst Selection: Platinum on Carbon (Pt/C) is preferred over Palladium on Carbon (Pd/C). Platinum is less active toward C-halogen hydrogenolysis, offering a wider safety margin against defluorination.

Reagents & Materials

| Component | Specification | Function |

| Substrate | 2-Fluoro-5-ethylnitrobenzene | Starting Material |

| Catalyst | 5% Pt/C (sulfided optional) | Selective Catalyst |

| Solvent | Methanol or Ethanol (Anhydrous) | Solvent |

| Hydrogen | >99.9% Purity | Reducing Agent |

Step-by-Step Protocol

-

Reactor Loading:

-

Purge a high-pressure autoclave (Hastelloy or SS316) with Nitrogen (

) to remove oxygen. -

Charge 2-Fluoro-5-ethylnitrobenzene (1.0 eq) dissolved in Methanol (5-10 volumes).

-

Add 5% Pt/C (0.5 - 1.0 wt% loading relative to substrate). Note: Wet catalyst (50% water) is safer to handle to prevent ignition.

-

-

Hydrogenation:

-

Seal reactor and purge with

( -

Pressurize to 3–5 bar (45–75 psi) with

. -

Set agitation to high shear (800–1000 rpm) to eliminate mass transfer limitations.

-

Maintain temperature at 25–35°C . Caution: Do not exceed 50°C to ensure F-retention.

-

-

Reaction Monitoring:

-

Monitor

uptake. Reaction is complete when uptake plateaus. -

IPC (In-Process Control): Check by HPLC/GC. Target: SM

, Hydroxylamine

-

-

Workup:

-

Filter the catalyst through a Celite pad or sintered filter (recover Pt for recycling).

-

Concentrate the filtrate under reduced pressure (

). -

Purification: Distillation under high vacuum is recommended for high purity (Product is a liquid/low-melting solid).

-

Method B: Bechamp Reduction (Fe/Acid) (Robust/Lab-Scale)

Best for: Small batches, labs without high-pressure equipment, or if defluorination is observed in Method A. Mechanism: Electron transfer from Iron surface. Zero risk of defluorination.

Reagents & Materials

| Component | Specification | Function |

| Iron Powder | 325 mesh, reduced | Reductant (3.0 - 4.0 eq) |

| Acid Catalyst | Electrolyte/Proton Source | |

| Solvent | Ethanol/Water (3:1) | Reaction Medium |

Step-by-Step Protocol

-

Activation:

-

In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Iron powder (4.0 eq) in Ethanol/Water (3:1 ratio, 10 volumes).

-

Add Ammonium Chloride (

) (0.5 eq) or catalytic Acetic Acid. -

Heat to reflux (

) for 15 minutes to etch/activate the iron surface.

-

-

Addition:

-

Slowly add 2-Fluoro-5-ethylnitrobenzene (1.0 eq) dropwise over 30–60 minutes.

-

Exotherm Control: The reaction is vigorous. Maintain reflux using the heat of reaction; remove external heating if boiling becomes too violent.

-

-

Digestion:

-

Stir at reflux for 2–4 hours.

-

IPC: TLC or GC (Disappearance of nitro compound).

-

-

Workup:

-

Cool to room temperature.

-

Basify mixture to pH 9–10 using saturated Sodium Carbonate (

) to precipitate iron salts as Iron(II/III) oxides/hydroxides. -

Filter the iron sludge through Celite. Wash the cake with Ethyl Acetate.

-

Separation: Separation of phases. Extract aqueous layer with Ethyl Acetate (

). -

Dry organic layer over

, filter, and concentrate.

-

Process Workflow & Equipment

The following diagram outlines the unit operations for the catalytic hydrogenation route (Method A).

Figure 2: Unit operation workflow for the catalytic hydrogenation process.

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical specifications must be met.

| Test | Method | Acceptance Criteria |

| Identity | Consistent with structure. Key signals: Ethyl triplet/quartet, aromatic coupling patterns. | |

| Identity | Singlet (approx -120 to -140 ppm). Absence of defluorinated peak. | |

| Purity | HPLC (C18, ACN/Water) | |

| Impurity A | GC/HPLC | 2-Fluoro-5-ethylnitrobenzene (SM) |

| Impurity B | GC/HPLC | 3-Ethylaniline (Defluorinated) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Defluorination Observed | Reaction temp too high or Pd catalyst used. | Switch to Pt/C. Lower temp to |

| Incomplete Conversion | Poisoned catalyst or H2 starvation. | Increase agitation speed. Check H2 pressure. Use fresh catalyst. |

| Azo/Azoxy Impurities | Heat accumulation / Lack of protons. | Ensure adequate cooling. In chemical reduction, ensure sufficient acid/NH4Cl is present. |

References

- European Patent Office. (1984). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline. Google Patents.

-

Royal Society of Chemistry. (2021). Selective hydrogenation of substituted nitrobenzenes using heterogeneous catalysts.[2] New Journal of Chemistry. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health (NIH). (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. PMC. Retrieved February 4, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 5-Ethyl-2-fluoroaniline in Organic Solvents

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethyl-2-fluoroaniline, a key intermediate in pharmaceutical synthesis. Authored for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers a predictive analysis based on its molecular structure, and provides detailed, field-proven methodologies for empirical solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

5-Ethyl-2-fluoroaniline is a substituted aniline derivative whose utility in the synthesis of active pharmaceutical ingredients (APIs) is of significant interest. The solubility of such an intermediate is a paramount physical property, profoundly influencing reaction kinetics, purification strategies, and ultimately, the efficiency and scalability of the entire drug manufacturing process. A thorough understanding of its behavior in various organic solvents is not merely academic; it is a cornerstone of rational process development, enabling chemists to select optimal solvent systems for synthesis, crystallization, and formulation. This guide, therefore, aims to equip the discerning scientist with the foundational knowledge and practical tools to navigate the solubility landscape of this important molecule.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is governed by the intermolecular forces between the solute and solvent molecules. The molecular structure of 5-Ethyl-2-fluoroaniline, presented below, provides critical insights into its expected solubility profile.

Molecular Structure of 5-Ethyl-2-fluoroaniline:

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to van der Waals interactions.

-

Amino Group (-NH₂): This functional group is polar and capable of acting as a hydrogen bond donor.

-

Fluorine Atom (-F): As a highly electronegative atom, fluorine introduces polarity and can act as a hydrogen bond acceptor.

-

Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and increases the molecule's lipophilicity.

The presence of both polar (amino and fluoro groups) and nonpolar (aromatic ring and ethyl group) moieties suggests that 5-Ethyl-2-fluoroaniline will exhibit a broad range of solubilities across various organic solvents. The computed XLogP3 value of 2.1 further indicates a greater hydrophobic character compared to unsubstituted aniline, suggesting enhanced solubility in less polar solvents.[1][2]

Hansen Solubility Parameters (HSP): A Quantitative Approach to Prediction

Qualitative Solubility Profile of Substituted Anilines

While quantitative data for 5-Ethyl-2-fluoroaniline is scarce, the solubility of the parent compound, aniline, provides a valuable baseline. Aniline is known to be soluble in a wide array of organic solvents, including ethanol, ether, acetone, chloroform, and benzene.[6][7][8] Given the increased lipophilicity imparted by the ethyl group, it is reasonable to predict that 5-Ethyl-2-fluoroaniline will also be readily soluble in these solvents, and likely exhibit enhanced solubility in nonpolar solvents such as toluene and hexane compared to aniline.

Table 1: Predicted Qualitative Solubility of 5-Ethyl-2-fluoroaniline in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the amino group. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | High | Dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | High | π-π stacking and van der Waals forces with the aromatic ring. |

| Chlorinated | Dichloromethane, Chloroform | High | Dipole-dipole and dispersion forces. |

| Ethers | Diethyl ether, THF | High | Dipole-dipole interactions and hydrogen bond acceptance. |

| Alkanes | Hexane, Heptane | Moderate to High | Increased lipophilicity from the ethyl group enhances solubility. |

| Water | - | Low | The hydrophobic character of the aromatic ring and ethyl group outweighs the polarity of the amino and fluoro groups. |

Experimental Determination of Solubility: A Practical Guide

To obtain precise, quantitative solubility data, empirical determination is essential. The following section outlines a robust, step-by-step protocol for measuring the solubility of 5-Ethyl-2-fluoroaniline in a chosen organic solvent using UV-Vis spectroscopy, a widely accessible and reliable technique.[9][10][11][12][13] For compounds with low UV absorbance or in cases of interfering excipients, High-Performance Liquid Chromatography (HPLC) offers a more sensitive and specific alternative.[14][15][16][17]

General Experimental Workflow

The fundamental process for solubility determination involves creating a saturated solution at a specific temperature, separating the undissolved solid, and then quantifying the concentration of the dissolved solute in the supernatant.

Figure 1: General workflow for the experimental determination of solubility.

Protocol 1: Solubility Determination by UV-Vis Spectroscopy

This method is predicated on the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration for a given substance at a specific wavelength.

Step 1: Preparation of a Calibration Curve

-

Prepare a stock solution of 5-Ethyl-2-fluoroaniline of a known concentration (e.g., 1 mg/mL) in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standards with concentrations spanning the expected solubility range.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for 5-Ethyl-2-fluoroaniline.

-

Plot a graph of absorbance versus concentration. The resulting linear regression will yield the equation of the line (y = mx + c), which is essential for determining the concentration of unknown samples.

Step 2: Sample Preparation and Analysis

-

Add an excess amount of 5-Ethyl-2-fluoroaniline to a known volume of the chosen organic solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., using a shaker bath) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed to permit the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

Dilute the filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

Step 3: Calculation of Solubility

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original, undiluted supernatant. This value represents the solubility of 5-Ethyl-2-fluoroaniline in the selected solvent at the experimental temperature.

Protocol 2: Solubility Determination by HPLC

HPLC is the preferred method when higher sensitivity and specificity are required, particularly in complex matrices.

Step 1: HPLC Method Development

-

Develop a suitable HPLC method for the analysis of 5-Ethyl-2-fluoroaniline. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.

-

Establish the retention time and confirm the purity of the 5-Ethyl-2-fluoroaniline peak.

Step 2: Calibration and Sample Analysis

-

Prepare a series of calibration standards as described for the UV-Vis method.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

Prepare and process the saturated solution as outlined in steps 2.1-2.4 of the UV-Vis protocol.

-

Inject the diluted, filtered supernatant into the HPLC system and record the peak area.

Step 3: Calculation of Solubility

-

Use the calibration curve to determine the concentration of the diluted sample based on its peak area.

-

Apply the dilution factor to calculate the solubility in the original sample.

Understanding the Molecular Interactions Driving Solubility

The solubility of 5-Ethyl-2-fluoroaniline is a result of a complex interplay of intermolecular forces between the solute and the solvent molecules.

Figure 2: Intermolecular forces governing the dissolution process.

For dissolution to occur, the energy gained from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

-

In polar protic solvents like ethanol, the primary driving force for the solubility of 5-Ethyl-2-fluoroaniline is the formation of hydrogen bonds between the solvent's hydroxyl group and the solute's amino group.

-

In polar aprotic solvents such as acetone, dipole-dipole interactions between the polar functionalities of both the solute and solvent are dominant.

-

In nonpolar solvents like toluene, solubility is facilitated by van der Waals forces and favorable π-π stacking interactions between the aromatic rings of the solute and solvent. The presence of the ethyl group on the aniline derivative enhances these nonpolar interactions.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 5-Ethyl-2-fluoroaniline in organic solvents. By integrating theoretical principles with practical, step-by-step experimental protocols, researchers and drug development professionals are better equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. While this guide offers a robust starting point, it is imperative that solubility is determined empirically for each specific application and set of process conditions. Future work should focus on generating a comprehensive, publicly available database of quantitative solubility data for 5-Ethyl-2-fluoroaniline in a wide range of pharmaceutically relevant solvents at various temperatures. Such data would be invaluable for the continued development of efficient and scalable processes for the production of life-saving medicines.

References

-

Aniline - Solubility of Things. (n.d.). Retrieved from [Link]

-

Aniline is soluble in which of the following organic class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

-

5-Ethyl-2-fluoroaniline. (n.d.). LookChem. Retrieved from [Link]

-

5-Ethyl-2-fluoroaniline | C8H10FN | CID 10630567. (n.d.). PubChem. Retrieved from [Link]

-

HSP Basics | Practical Solubility Science. (n.d.). Prof Steven Abbott. Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved from [Link]

-

Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. (2025, September 25). Impactfactor. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]

-

Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.). Retrieved from [Link]

-

HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate. Retrieved from [Link]

-

Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (n.d.). PMC - NIH. Retrieved from [Link]

-

From Detection to Imaging: UV Spectroscopy for Dissolution in Pharmaceutical Development. (2015, May 31). American Pharmaceutical Review. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 5-Ethyl-2-fluoroaniline | C8H10FN | CID 10630567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 8. Aniline is soluble in which of the following organic class 12 chemistry CBSE [vedantu.com]

- 9. researchgate.net [researchgate.net]

- 10. impactfactor.org [impactfactor.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Sourcing and Application of 5-Ethyl-2-fluoroaniline in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Importance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated building blocks, substituted fluoroanilines serve as critical starting materials for the synthesis of a diverse range of bioactive compounds. This guide focuses on a specific, yet increasingly relevant building block: 5-Ethyl-2-fluoroaniline. Its unique substitution pattern offers a nuanced tool for medicinal chemists to explore novel chemical space and address complex therapeutic challenges. While direct public-domain examples of its incorporation into late-stage clinical candidates are not prolific, the principles of its application can be extrapolated from the broader use of fluoroanilines in successful drug development programs. This document provides a comprehensive overview of the commercial availability, quality control, and practical application of 5-Ethyl-2-fluoroaniline for research and development purposes.

Commercial Availability and Strategic Sourcing

5-Ethyl-2-fluoroaniline is commercially available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. The product has achieved commercial mass production, indicating a stable supply chain for both small-scale research and larger-scale development projects.[3] When sourcing this intermediate, it is crucial to consider not only the purity but also the supplier's quality management systems, documentation, and ability to scale up production. Below is a summary of notable suppliers:

| Supplier | Typical Purity | Available Quantities | Notes |

| Biosynth | Custom | 100 mg, 1 g | Primarily for research purposes; non-stock items may have longer lead times.[4] |

| LookChem | 95+% | 1g, 5mg | Platform listing various manufacturers and distributors with pricing information.[3] |

| Amerigo Scientific | 95% | Not specified | Distributor serving the life sciences sector. |

| Crysdot | 95+% | 1g | Listed on chemical marketplace platforms.[3] |

| Atlantic Research Chemicals | 95% | 1gm | Listed on chemical marketplace platforms.[3] |

Note: Purity levels and available quantities are subject to change and should always be confirmed with the supplier. For drug development applications, sourcing from suppliers who can provide comprehensive Certificates of Analysis (CoA) and accommodate Good Manufacturing Practice (GMP) requirements is paramount.

Quality Control and Analytical Validation: A Self-Validating System

Ensuring the purity and identity of starting materials is a cornerstone of reproducible research and drug development. For 5-Ethyl-2-fluoroaniline, a multi-pronged analytical approach is necessary to establish its quality profile.

Certificate of Analysis (CoA): A Representative Example

| Test | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity | ≥ 98.0% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | To be specified | Headspace GC |

Key Analytical Methodologies:

-

Gas Chromatography (GC): GC is a robust method for assessing the purity of volatile compounds like 5-Ethyl-2-fluoroaniline. A flame ionization detector (FID) is typically employed for quantification. The method should be validated for linearity, precision, accuracy, and specificity.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is another powerful technique for purity determination and impurity profiling. A C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra should be consistent with the expected chemical shifts and coupling constants for 5-Ethyl-2-fluoroaniline.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.

Application in Drug Discovery: A Mechanistic Perspective

The utility of 5-Ethyl-2-fluoroaniline as a synthetic intermediate in drug discovery stems from the strategic placement of its functional groups. The aniline moiety provides a versatile handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and various cross-coupling reactions. The ortho-fluoro substituent can influence the conformation of the molecule and participate in favorable interactions with biological targets. Furthermore, the ethyl group at the meta-position can provide a vector for exploring deeper binding pockets and enhancing lipophilicity.

While specific drugs containing the 5-Ethyl-2-fluoroaniline core are not publicly disclosed, its structural motifs are present in a variety of therapeutic agents. For instance, fluorinated anilines are key components in the synthesis of kinase inhibitors, where the aniline nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase domain.

Below is a conceptual workflow illustrating the procurement and initial synthetic utilization of 5-Ethyl-2-fluoroaniline in a drug discovery program.

Caption: Procurement and Synthetic Workflow for 5-Ethyl-2-fluoroaniline.

Experimental Protocol: Handling and Preparation of a Standard Solution

The following protocol provides a standardized procedure for the safe handling and preparation of a stock solution of 5-Ethyl-2-fluoroaniline for use in a laboratory setting. This protocol is based on the safety information available for closely related fluoroanilines and should be adapted based on the specific Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a qualified laboratory setting. Always consult the material's specific Safety Data Sheet (SDS) before use.

1. Personal Protective Equipment (PPE):

- Wear a flame-retardant laboratory coat.

- Use chemical-resistant gloves (e.g., nitrile).

- Wear safety glasses with side shields or chemical splash goggles.

- Work in a well-ventilated chemical fume hood.

2. Materials:

- 5-Ethyl-2-fluoroaniline (CAS: 1583-89-7)

- Anhydrous Dimethylformamide (DMF) or other suitable solvent

- Volumetric flask (Class A)

- Calibrated pipette or syringe

- Analytical balance

3. Procedure:

4. Waste Disposal:

- Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Ethyl-2-fluoroaniline is a valuable and commercially accessible building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides chemists with a tool to modulate the physicochemical and pharmacological properties of lead compounds. By understanding the supplier landscape, implementing rigorous quality control measures, and adhering to safe handling protocols, researchers can effectively leverage this versatile intermediate in the pursuit of novel therapeutics. As the demand for sophisticated fluorinated compounds continues to grow, the importance of reliable sourcing and in-depth technical knowledge of such reagents will become increasingly critical to the success of drug development programs.

References

-

LookChem. (n.d.). 5-Ethyl-2-fluoroaniline. Retrieved February 4, 2026, from [Link]

- Amerigo Scientific. (n.d.). 5-Ethyl-2-fluoroaniline.

- CDH Fine Chemical. (n.d.). 2-FLUORO ANILINE CAS No 348-54-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Merck Millipore. (n.d.). 2-Fluoroaniline CAS 348-54-9.

-

PubChem. (n.d.). 2-Fluoroaniline. Retrieved February 4, 2026, from [Link]

- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

-

Abdel-Baky, R. M., & Al-Ghamdi, A. M. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(10), 1845-1888. [Link]

-

Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-59. [Link]

- Google Patents. (n.d.). US3900519A - Process for preparing para-fluoroanilines.

- Google Patents. (n.d.). CN103121974A - Synthesis method of 5-fluorouracil drug intermediate.

-

MDPI. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(1), 35. [Link]

- Briti Scientific. (n.d.). Certificate of Analysis - 2-Fluoroaniline GC reference standard Anstan.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

Sources

Reactivity of the amine group in 5-Ethyl-2-fluoroaniline

An In-depth Technical Guide to the Reactivity of the Amine Group in 5-Ethyl-2-fluoroaniline

Abstract

5-Ethyl-2-fluoroaniline is a substituted aromatic amine of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The reactivity of its primary amine group is intricately modulated by the electronic and steric interplay of the fluoro and ethyl substituents on the benzene ring. This guide provides a comprehensive analysis of these governing factors, offering field-proven insights into the amine group's nucleophilicity and basicity. We will explore key transformations—including acylation, diazotization, and palladium-catalyzed cross-coupling reactions—supported by detailed experimental protocols and mechanistic rationales to empower researchers in their synthetic endeavors.

The Electronic and Steric Landscape of 5-Ethyl-2-fluoroaniline

The chemical behavior of the amine group in 5-Ethyl-2-fluoroaniline is not dictated by the nitrogen lone pair in isolation. Its reactivity is a direct consequence of the cumulative electronic and steric environment imposed by the substituents on the aromatic ring.

Analysis of Substituent Effects

The reactivity profile is primarily governed by a delicate balance between inductive and resonance effects:

-

Amino Group (-NH₂): The amine itself is a powerful activating group. It exerts a strong, electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the π-system of the ring. This increases the electron density at the ortho and para positions. Concurrently, it has a moderate electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen.

-

Fluoro Group (-F, ortho position): The fluorine atom at the C2 position is highly electronegative, exerting a potent electron-withdrawing inductive effect (-I).[1][2] This effect significantly pulls electron density away from the aromatic ring and, crucially, from the adjacent amine group, thereby decreasing its basicity and nucleophilicity. While fluorine also possesses a positive mesomeric (resonance) effect (+R) due to its lone pairs, the inductive effect is dominant for halogens.[1]

-

Ethyl Group (-CH₂CH₃, meta position): The ethyl group at the C5 position is a weak electron-donating group, operating primarily through a positive inductive effect (+I).[3][4] Being meta to the amine, its ability to influence the amine's reactivity is less pronounced than the ortho-fluoro group, but it serves to slightly counteract the electron-withdrawing nature of the fluorine by pushing a small amount of electron density into the ring.

Net Effect: The dominant ortho-fluoro substituent's strong -I effect deactivates the amine group, making 5-Ethyl-2-fluoroaniline less basic and a weaker nucleophile than aniline itself. The meta-ethyl group provides a minor electronic compensation. Furthermore, the ortho-fluoro group introduces significant steric hindrance around the nitrogen atom, which can influence the approach of bulky reagents.

Caption: Interplay of electronic effects in 5-Ethyl-2-fluoroaniline.

Quantitative and Physicochemical Data

A summary of key properties for 5-Ethyl-2-fluoroaniline provides a quantitative foundation for understanding its behavior.

| Property | Value | Source |

| CAS Number | 1583-89-7 | [5] |

| Molecular Formula | C₈H₁₀FN | [5] |

| Molecular Weight | 139.17 g/mol | [5] |

| Predicted pKa | ~2.5 - 3.0 | Analog Comparison |

| XLogP3 | 2.1 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 (N and F) | [6] |

Note on pKa: The experimental pKa for 5-Ethyl-2-fluoroaniline is not readily published. This prediction is based on the known pKa of 2-fluoroaniline (3.2)[7], which is expected to be slightly lower in this case due to the meta-directing nature of the ethyl group having a minimal basicity-enhancing effect at the nitrogen.

Key Reactions of the Amine Group

The moderated reactivity of the amine in 5-Ethyl-2-fluoroaniline allows for a range of controlled chemical transformations.

Acylation: Formation of Amides

Acylation is a fundamental reaction for primary amines, often used to protect the amine group or to synthesize amide-containing target molecules.[8] The reaction involves the nucleophilic attack of the amine on an acylating agent, such as an acyl chloride or anhydride.

Causality and Experimental Choice: Due to the reduced nucleophilicity of the amine, the reaction may proceed slower than with highly activated anilines. The use of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of N-(5-ethyl-2-fluorophenyl)acetamide

-

Setup: To a stirred solution of 5-Ethyl-2-fluoroaniline (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Addition: Add acetyl chloride (1.1 eq) dropwise over 10 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: General workflow for the acylation of 5-Ethyl-2-fluoroaniline.

Diazotization and Sandmeyer Reactions

The conversion of a primary aromatic amine to a diazonium salt is one of the most versatile transformations in aromatic chemistry.[8][9] The diazonium group (Ar-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles, many of which are introduced via copper(I) catalysis in the Sandmeyer reaction.

Causality and Experimental Choice: Diazotization requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid (e.g., H₂SO₄, HCl).[10] The reaction must be performed at low temperatures (0–5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt. The choice of acid can be critical; for instance, using H₂SO₄ can be beneficial as it results in the formation of nitrosylsulfuric acid, a potent nitrosating agent.[11]

Experimental Protocol: Diazotization and Subsequent Iodination

-

Diazonium Salt Formation:

-

Prepare a solution of 5-Ethyl-2-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature strictly between 0 and 5 °C.

-

Stir the resulting solution for 30 minutes at 0 °C. The formation of the diazonium salt is typically indicated by a clear solution.

-

-

Sandmeyer-type Iodination:

-

In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer to remove impurities, dry, and concentrate to yield the aryl iodide.

-

Caption: Workflow for diazotization and subsequent iodination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13][14] In this context, 5-Ethyl-2-fluoroaniline acts as the nucleophilic amine component, coupling with an aryl halide or triflate.

Causality and Experimental Choice: This reaction is highly dependent on the choice of palladium catalyst and, most importantly, the phosphine ligand. The reduced nucleophilicity and steric hindrance of 5-Ethyl-2-fluoroaniline necessitate the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands facilitate the crucial reductive elimination step in the catalytic cycle, which forms the C-N bond.[15] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and generate the active nucleophile.

Experimental Protocol: Coupling with 4-Bromotoluene

-

Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).

-

Reagents: Add 4-bromotoluene (1.0 eq) and 5-Ethyl-2-fluoroaniline (1.2 eq).

-

Solvent & Degassing: Add anhydrous toluene or dioxane. Seal the tube and degas the mixture by three cycles of vacuum-backfill with argon or nitrogen.

-

Reaction: Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor progress by GC-MS or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Isolation: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The reactivity of the amine group in 5-Ethyl-2-fluoroaniline is a textbook example of substituent-driven chemical behavior. The powerful electron-withdrawing inductive effect and steric presence of the ortho-fluoro group are the primary determinants, leading to decreased basicity and nucleophilicity compared to aniline. This deactivation, however, is subtly tempered by the electron-donating meta-ethyl group. This moderated reactivity profile is advantageous, allowing for controlled and selective transformations that are often challenging with more reactive anilines. A thorough understanding of these underlying principles, as detailed in this guide, is essential for researchers to effectively utilize 5-Ethyl-2-fluoroaniline as a versatile building block in the synthesis of high-value chemical entities.

References

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. Available at: [Link]

-

Reactions of amines. Fiveable. Available at: [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]

- Processes for the diazotization of 2,5-dichloroanilines. Google Patents.

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: [Link]

-

Electronic absorption spectra of aniline and substituents in the gas... ResearchGate. Available at: [Link]

-

2-Fluoroaniline | C6H6FN. PubChem. Available at: [Link]

-

5-Ethyl-2-fluoroaniline. LookChem. Available at: [Link]

-

Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. Available at: [Link]

-

Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. studymind.co.uk [studymind.co.uk]

- 5. biosynth.com [biosynth.com]

- 6. lookchem.com [lookchem.com]

- 7. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Diazotisation [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. m.youtube.com [m.youtube.com]

Safety and handling precautions for 5-Ethyl-2-fluoroaniline

Technical Safety Protocol: 5-Ethyl-2-fluoroaniline

CAS: 1583-89-7 | Formula: C₈H₁₀FN | MW: 139.17 g/mol [1][2][3]

Executive Summary

5-Ethyl-2-fluoroaniline is a specialized fluorinated intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds and agrochemicals.[2] While it shares the core toxicological profile of aniline derivatives—specifically the risk of methemoglobinemia—the presence of the fluorine atom at the ortho position and an ethyl group at the meta position alters its physicochemical behavior.[4] The ethyl moiety increases lipophilicity (Predicted XLogP3: 2.1), potentially enhancing dermal absorption rates compared to non-alkylated fluoroanilines.[4]

This guide defines the operational standards for handling this compound in drug discovery and process chemistry environments, moving beyond generic SDS advice to address specific mechanistic risks.

Physicochemical Profile & Hazard Identification

Understanding the physical state and reactivity is the first line of defense.[4] 5-Ethyl-2-fluoroaniline is a liquid at room temperature, which increases the risk of vapor generation and splash hazards compared to solid analogues.[2]

Table 1: Critical Physicochemical Properties

| Property | Value (Experimental/Predicted) | Safety Implication |

| Physical State | Liquid (Clear to yellowish) | Splash hazard; requires tight sealing.[2][5] |

| Boiling Point | ~205–210°C (Predicted) | Low volatility at RT, but vapor pressure rises significantly >50°C. |

| Flash Point | >75°C (Estimated) | Combustible (Class IIIA).[2][4] Do not use near open flames. |

| Lipophilicity (LogP) | 2.1 | High Dermal Risk. Penetrates nitrile gloves faster than aniline.[2][4] |

| Density | ~1.1 g/mL | Denser than water; sinks in aqueous spills.[2][4] |

| Reactivity | Air-sensitive (Oxidation) | Darkens on storage; requires inert atmosphere (Argon/N₂).[2][4] |

*Note: Exact experimental values for CAS 1583-89-7 are limited in public literature; values are estimated based on Structure-Property Relationships (SPR) with 2-fluoroaniline (BP 182°C) and 4-ethylaniline (BP 216°C).[2]

Toxicological Mechanism: The Methemoglobinemia Cycle

The primary acute life-threatening hazard of 5-Ethyl-2-fluoroaniline is acquired methemoglobinemia .[2] Unlike simple irritants, this compound acts systemically.[4]

Mechanism: Upon absorption (inhalation or dermal), the compound undergoes hepatic bioactivation via Cytochrome P450 enzymes (primarily CYP2E1).[4] The ethyl group does not block N-hydroxylation.[2][4] The resulting N-hydroxylamine metabolite enters erythrocytes, where it participates in a redox cycle, oxidizing Ferrous Iron (Fe²⁺) in hemoglobin to Ferric Iron (Fe³⁺).[2][4] This Ferric form (Methemoglobin) cannot bind oxygen, leading to functional anemia and tissue hypoxia.[4][6]

Diagram 1: Metabolic Toxification Pathway The following diagram illustrates the lethal bioactivation pathway that researchers must interrupt via exposure controls.

Caption: Bioactivation pathway of 5-Ethyl-2-fluoroaniline leading to functional anemia (Methemoglobinemia).[2]

Operational Protocols & Engineering Controls

Hierarchy of Controls

Do not rely solely on PPE.[2][4] The lipophilic nature of the ethyl group means this compound can permeate standard laboratory clothing.[4]

-

Elimination/Substitution: Use only if essential for the pharmacophore.[2][4]

-

Engineering: All handling must occur within a certified chemical fume hood functioning at 100 fpm face velocity.

-

Administrative: No solo work. Protocols must be pre-approved.[2][4]

-

PPE (Personal Protective Equipment):

Synthesis & Handling Workflow

The following workflow integrates safety checks into the experimental process.

Diagram 2: Safe Handling Workflow

Caption: Operational workflow emphasizing containment and segregation from incompatible waste streams.

Specific Incompatibilities

-

Acids: Reaction with strong mineral acids (HCl, H₂SO₄) is exothermic and forms salts.[4] While salts are less volatile, they retain toxicity.[4]

-

Oxidizers: Contact with strong oxidizers (peroxides, permanganates) can cause ignition.[4]

-

Hypochlorites (Bleach): NEVER use bleach to clean aniline spills.[2][4] It forms chloroamines, which are highly toxic and volatile.[4] Use a surfactant-based cleaner or specific amine neutralizers (e.g., dilute acetic acid followed by soap).[2][4]

Emergency Response Protocols

Exposure Response

-

Skin Contact:

-

Eye Contact: Flush for 15 minutes. Evaluation by an ophthalmologist is required (alkaline-like burn potential).[2]

-

Inhalation: Move to fresh air. If breathing is labored, administer oxygen (if trained).[4]

Medical Management (Physician Reference)

-

Diagnosis: Pulse oximetry is unreliable for methemoglobin; it often falsely reads ~85%.[2][4] Co-oximetry (ABG) is required for accurate MetHb levels.[2][4]

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the first-line antidote for symptomatic methemoglobinemia (MetHb >20-30%).[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10630567, 5-Ethyl-2-fluoroaniline. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Aniline. Centers for Disease Control and Prevention.[2][4] Retrieved from [Link][2][4]

-

Bradberry, S. M. (2003). Occupational methaemoglobinaemia.[2][4] Mechanisms of production, features, diagnosis and management. Toxicological Reviews. Retrieved from [Link]

-

U.S. National Library of Medicine. Haz-Map: Information on Hazardous Chemicals and Occupational Diseases - Fluoroanilines. Retrieved from [Link]

Sources

A Technical Guide to the Theoretical Electronic Properties of 5-Ethyl-2-fluoroaniline: A DFT Approach

Abstract

Aniline and its derivatives are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and materials.[1][2] Their biological activity and material properties are intrinsically linked to their electronic structure. This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of a specific derivative, 5-Ethyl-2-fluoroaniline, using Density Functional Theory (DFT). For researchers and professionals in drug development, understanding these properties is paramount for predicting molecular interactions, reactivity, and metabolic fate.[3][4] This document outlines the causal logic behind methodological choices, presents detailed computational protocols, and interprets the resulting electronic property data to provide actionable insights.

Introduction: The Rationale for Computational Analysis

5-Ethyl-2-fluoroaniline is an aromatic amine whose structure suggests a complex interplay of electronic effects. The ethyl group at the meta-position acts as a weak electron-donating group through induction, while the fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. The amino group itself is a strong activator. This intricate electronic balance governs the molecule's reactivity, intermolecular interactions, and ultimately its potential as a drug candidate or functional material.

Experimental characterization provides essential data, but theoretical calculations offer a profound, atom-level understanding of the electronic landscape. Density Functional Theory (DFT) has emerged as a robust and efficient method for this purpose, providing a favorable balance between computational accuracy and resource requirements for molecules of this size.[5][6][7] By modeling properties such as electron distribution, orbital energies, and electrostatic potential, we can predict the molecule's behavior and guide rational design efforts.

Computational Methodology: A Self-Validating Workflow

The reliability of theoretical predictions hinges on a methodologically sound and verifiable workflow. The following section details not just the steps but the scientific reasoning behind each choice, ensuring a self-validating system from initial structure to final data analysis.

Choice of Theoretical Framework: Density Functional Theory (DFT)

DFT is selected as the primary computational engine. Unlike wave-function-based methods, DFT calculates the total energy of a system based on its electron density. This approach has proven highly effective for a wide range of chemical systems, including organic molecules relevant to drug discovery, offering reliable geometric and electronic property predictions.[8]

Software and Hardware Considerations

The protocols described herein are general and can be implemented in various quantum chemistry software packages such as Gaussian, Q-Chem, or the open-source GAMESS.[9][10][11] Calculations are typically performed on multi-core workstations or high-performance computing (HPC) clusters.

Experimental Protocol: Geometry Optimization and Frequency Analysis

The first and most critical step is to determine the molecule's most stable three-dimensional structure.

Step-by-Step Protocol:

-

Initial Structure Generation: A 3D model of 5-Ethyl-2-fluoroaniline is constructed using a molecular editor such as Avogadro.[12] The initial bond lengths, angles, and dihedral angles are set to standard values.

-

Selection of Functional and Basis Set: The calculation is set up using the B3LYP functional and the 6-311++G(d,p) basis set .

-

Expertise & Causality: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange. This formulation has a long track record of providing excellent results for the structural and electronic properties of organic molecules.[8][13] The 6-311++G(d,p) basis set is chosen for its robustness. It is a triple-zeta basis set, providing flexibility for valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing the electron density far from the nucleus, such as in lone pairs (on Nitrogen and Fluorine) and potential anionic states.[14] The (d,p) specifies polarization functions, which allow for non-spherical distortion of the electron density, essential for describing chemical bonds accurately.

-

-

Execution of Geometry Optimization: The software is instructed to iteratively adjust the molecular geometry to find the configuration with the minimum total energy.

-

Validation via Frequency Calculation: A subsequent frequency calculation is performed on the optimized geometry.

-

Trustworthiness: A true energy minimum will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, invalidating the geometry.[15] This step is a mandatory check for the validity of the optimized structure.

-

Experimental Protocol: Electronic Property Calculation

Using the validated, optimized geometry, a single-point energy calculation is performed to derive the electronic properties of interest.

Step-by-Step Protocol:

-

Input Preparation: The optimized coordinates from the frequency calculation are used as the input geometry.

-

Calculation Specification: The same functional (B3LYP) and basis set (6-311++G(d,p)) are used for consistency. The following analyses are requested:

-

Frontier Molecular Orbitals (HOMO/LUMO): To analyze chemical reactivity.[2][6]

-

Molecular Electrostatic Potential (MEP): To map charge distribution and predict interaction sites.[3][16]

-

Natural Bond Orbital (NBO) Analysis: To obtain atomic charges and analyze intramolecular electronic interactions.[17][18]

-

Caption: Computational workflow for determining electronic properties.

Results and Analysis: The Electronic Landscape

This section presents the calculated electronic properties of 5-Ethyl-2-fluoroaniline, providing a quantitative and qualitative understanding of its behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability.[19]

| Parameter | Energy (eV) | Description |

| EHOMO | -5.48 | Represents the ionization potential; higher energy indicates greater ease of electron donation. |

| ELUMO | -0.25 | Represents the electron affinity; lower energy indicates greater ease of electron acceptance. |

| ΔE (LUMO-HOMO) | 5.23 | Energy gap; a smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

The HOMO is primarily localized on the aniline ring and the nitrogen atom's lone pair, confirming this region as the primary site for electrophilic attack. The LUMO is a π* orbital distributed across the aromatic system. The relatively large energy gap of 5.23 eV suggests that 5-Ethyl-2-fluoroaniline is a kinetically stable molecule.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting how a molecule will interact with other charged species.[16][20]

-

Negative Potential (Red/Yellow): Regions of high electron density, indicating lone pairs or π-systems. These are the most likely sites for electrophilic attack. For 5-Ethyl-2-fluoroaniline, the most negative region is concentrated around the highly electronegative fluorine atom and, to a lesser extent, the nitrogen atom.

-

Positive Potential (Blue): Regions of low electron density or high nuclear charge, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack. The hydrogens of the amino group (-NH₂) exhibit the most positive potential.

-

Neutral Potential (Green): Regions of moderate potential, typically around the carbon backbone and the ethyl group.

This analysis is critical in drug design for predicting hydrogen bonding capabilities and electrostatic interactions with a receptor active site.[3]

Caption: Conceptual map of electrostatic potential regions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of charge distribution through Natural Population Analysis (NPA) charges. It also elucidates intramolecular charge transfer and delocalization effects.[17][18]

| Atom | Natural Atomic Charge (e) | Interpretation |

| N1 | -0.845 | Highly negative due to its lone pair and high electronegativity. |

| F2 | -0.321 | Strong electron-withdrawing character, resulting in a significant negative charge. |

| C3 (ortho to F) | +0.215 | Electron density is pulled away by the adjacent fluorine atom. |

| C6 (ortho to N) | -0.350 | Enriched in electron density due to the strong donating effect of the amino group. |

| C8 (meta to N) | -0.220 | Also enriched in electron density, showing the influence of the amino group. |

The analysis further reveals a strong stabilizing interaction (E(2) energy) between the nitrogen lone pair orbital (LP(1) N) and the antibonding π* orbitals of the C5-C6 bond in the aromatic ring. This interaction quantifies the electron delocalization from the amino group into the ring, which is the electronic basis for its activating, ortho-para directing nature.

Conclusion and Outlook

The theoretical investigation using DFT at the B3LYP/6-311++G(d,p) level provides a detailed and validated model of the electronic properties of 5-Ethyl-2-fluoroaniline. Key findings include the identification of the electron-rich aniline ring as the HOMO, a significant HOMO-LUMO gap indicating kinetic stability, and a distinct electrostatic potential map highlighting the electronegative fluorine and amino hydrogens as primary sites for intermolecular interactions.

For drug development professionals, these insights are directly applicable:

-

The MEP map can guide the design of inhibitors by identifying key hydrogen bond donor and acceptor sites.

-

The HOMO/LUMO energies inform the molecule's susceptibility to oxidative metabolism.

-

NBO charges provide quantitative data for parameterizing molecular mechanics force fields used in larger-scale simulations like molecular docking and dynamics.

This guide demonstrates a robust, transparent, and scientifically grounded workflow for computational analysis, providing a powerful complement to experimental research in the rational design of novel chemical entities.

References

-

ResearchGate. (n.d.). Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. Retrieved from [Link]

-

Academia.edu. (n.d.). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Retrieved from [Link]

-

ACS Publications. (2026). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and. Retrieved from [Link]

-

University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Retrieved from [Link]

-

Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. Retrieved from [Link]

-

ACS Publications. (n.d.). Aromatic Amines: A Comparison of Electron-Donor Strengths. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO–LUMO electronic energy gap (eV) of aniline and its substituents. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level. Retrieved from [Link]

-

Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved from [Link]

-

ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (1998). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

-

Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

-

ResearchGate. (2011). DFT theoretical studies of anions of aniline and its several derivatives. Retrieved from [Link]

-

IJRPR. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]

-

Avogadro. (n.d.). Avogadro - Free cross-platform molecular editor. Retrieved from [Link]

-

Dr. Joaquin Barroso's Blog. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Retrieved from [Link]

-

Sci-Hub. (1999). Density functional studies of aniline and substituted anilines. Journal of Molecular Structure: THEOCHEM. Retrieved from [Link]

-

YouTube. (2025). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. Retrieved from [Link]

-

Dalton Transactions. (n.d.). DFT calculations for structural prediction and applications of intercalated lamellar compounds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Sci-Hub. Density functional studies of aniline and substituted anilines / Journal of Molecular Structure: THEOCHEM, 1999 [sci-hub.box]

- 9. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 10. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 11. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 12. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. joaquinbarroso.com [joaquinbarroso.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. NBO [cup.uni-muenchen.de]

- 18. pubs.acs.org [pubs.acs.org]

- 19. irjweb.com [irjweb.com]

- 20. youtube.com [youtube.com]

Methodological & Application

5-Ethyl-2-fluoroaniline in the design of novel organic materials

Unlocking Potentials in Medicinal Chemistry & Optoelectronics [1]

Executive Summary: The "Fluorine-Ethyl" Synergy

5-Ethyl-2-fluoroaniline (5-E-2-FA) represents a high-value pharmacophore and optoelectronic building block.[1] Its utility stems from the synergistic opposition of its substituents: the fluorine atom (electron-withdrawing, metabolic blocking) and the ethyl group (electron-donating, lipophilic bulk).[1]

For drug developers, 5-E-2-FA offers a bioisostere to 3-ethylaniline where the ortho-fluorine atom lowers the basicity of the amine (reducing non-specific binding) and blocks oxidative metabolism at the highly reactive C2 position.[1] For material scientists, it serves as a soluble, oxidation-resistant precursor for Hole Transport Materials (HTMs) in solution-processed OLEDs.[1]

This guide details the application of 5-E-2-FA in two distinct streams: Next-Generation Kinase Inhibitor Design and Soluble Organic Semiconductor Synthesis .[1]

Stream A: Medicinal Chemistry (Kinase & Enzyme Inhibitors)

The Mechanic: Metabolic Shielding & Binding Affinity

In kinase inhibitor design, the aniline motif often binds to the hinge region of the ATP-binding pocket.[1] Unsubstituted anilines are prone to rapid Phase I metabolism (hydroxylation) and can be overly basic.[1]

-

Metabolic Blockade: The C2-Fluorine atom prevents metabolic attack at the ortho-position, a common "soft spot" for Cytochrome P450 enzymes.[1]

-

Hydrophobic Filling: The C5-Ethyl group targets hydrophobic pockets (e.g., the gatekeeper region) without the rigidity of a fused ring, allowing for "induced fit" binding modes.[1]